4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline
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Overview
Description
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline is a complex organic compound that features a unique combination of halogenated aromatic rings and a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline typically involves multiple steps, including halogenation, coupling reactions, and aromatic substitution. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction uses palladium as a catalyst and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its analgesic properties.
Material Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogenated aromatic rings and pyrrolo[2,3-b]pyridine core allow it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as analgesia or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)aniline: Shares a similar pyridine core and halogenation pattern.
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Another compound with a trifluoromethyl group and potential analgesic properties.
Uniqueness
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline is unique due to its combination of a pyrrolo[2,3-b]pyridine core with multiple halogenated aromatic rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H7ClF5N3O |
---|---|
Molecular Weight |
363.67 g/mol |
IUPAC Name |
4-[[6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]-3,5-difluoroaniline |
InChI |
InChI=1S/C14H7ClF5N3O/c15-10-3-9(24-12-7(16)1-5(21)2-8(12)17)11-6(14(18,19)20)4-22-13(11)23-10/h1-4H,21H2,(H,22,23) |
InChI Key |
BDOGNXJDEFNIBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC2=CC(=NC3=C2C(=CN3)C(F)(F)F)Cl)F)N |
Origin of Product |
United States |
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